molecular formula C8H21N2O4P B12663498 Bis(2-aminoethyl) butyl phosphate CAS No. 94134-16-4

Bis(2-aminoethyl) butyl phosphate

Cat. No.: B12663498
CAS No.: 94134-16-4
M. Wt: 240.24 g/mol
InChI Key: ISCNHRMGTBRNNW-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) butyl phosphate is a chemical compound with the molecular formula C8H21N2O4P. It is also known as phosphoric acid, bis(2-aminoethyl) butyl ester. This compound is characterized by the presence of two aminoethyl groups and a butyl group attached to a phosphate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-aminoethyl) butyl phosphate typically involves the reaction of butyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butyl phosphate+2AminoethanolBis(2-aminoethyl) butyl phosphate\text{Butyl phosphate} + 2 \text{Aminoethanol} \rightarrow \text{this compound} Butyl phosphate+2Aminoethanol→Bis(2-aminoethyl) butyl phosphate

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and minimize production costs. Advanced purification techniques are employed to ensure the product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethyl) butyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and amines.

    Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

    Substitution: The aminoethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Bis(2-aminoethyl) butyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.

    Biology: The compound is used in the study of phosphorylation processes and as a labeling agent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(2-aminoethyl) butyl phosphate involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring phosphate groups to various substrates. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The aminoethyl groups facilitate the binding of the compound to its targets, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-aminoethyl) ethyl phosphate
  • Bis(2-aminoethyl) methyl phosphate
  • Bis(2-aminoethyl) propyl phosphate

Uniqueness

Bis(2-aminoethyl) butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its analogs. The butyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

94134-16-4

Molecular Formula

C8H21N2O4P

Molecular Weight

240.24 g/mol

IUPAC Name

bis(2-aminoethyl) butyl phosphate

InChI

InChI=1S/C8H21N2O4P/c1-2-3-6-12-15(11,13-7-4-9)14-8-5-10/h2-10H2,1H3

InChI Key

ISCNHRMGTBRNNW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

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